molecular formula C7H8Cl2O B13254225 2-(2,2-Dichlorocyclopropyl)cyclopropane-1-carbaldehyde

2-(2,2-Dichlorocyclopropyl)cyclopropane-1-carbaldehyde

Cat. No.: B13254225
M. Wt: 179.04 g/mol
InChI Key: HZJAKGSTEPVPNV-UHFFFAOYSA-N
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Description

2-(2,2-Dichlorocyclopropyl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C₇H₈Cl₂O. It is a cyclopropane derivative characterized by the presence of two chlorine atoms on one of the cyclopropyl rings and an aldehyde group on the other. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dichlorocyclopropyl)cyclopropane-1-carbaldehyde typically involves the cyclopropanation of suitable precursors. One common method is the reaction of a dichlorocyclopropane derivative with a cyclopropyl aldehyde under controlled conditions. The reaction is often catalyzed by transition metal catalysts such as rhodium or copper complexes, which facilitate the formation of the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dichlorocyclopropyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms under basic conditions.

Major Products Formed

    Oxidation: 2-(2,2-Dichlorocyclopropyl)cyclopropane-1-carboxylic acid.

    Reduction: 2-(2,2-Dichlorocyclopropyl)cyclopropane-1-methanol.

    Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,2-Dichlorocyclopropyl)cyclopropane-1-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme-catalyzed reactions and protein interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,2-Dichlorocyclopropyl)cyclopropane-1-carbaldehyde involves its interaction with various molecular targets. The compound can undergo cyclopropane ring-opening reactions, which are often catalyzed by enzymes. This ring-opening can lead to the formation of reactive intermediates that interact with target proteins or nucleic acids, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane: The simplest cyclopropane derivative, lacking the chlorine atoms and aldehyde group.

    2,2-Dichlorocyclopropane: Similar structure but without the aldehyde group.

    Cyclopropane-1-carbaldehyde: Lacks the chlorine atoms on the cyclopropyl ring.

Uniqueness

2-(2,2-Dichlorocyclopropyl)cyclopropane-1-carbaldehyde is unique due to the presence of both the dichlorocyclopropyl and aldehyde functional groups. This combination imparts distinct reactivity and potential for diverse chemical transformations, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C7H8Cl2O

Molecular Weight

179.04 g/mol

IUPAC Name

2-(2,2-dichlorocyclopropyl)cyclopropane-1-carbaldehyde

InChI

InChI=1S/C7H8Cl2O/c8-7(9)2-6(7)5-1-4(5)3-10/h3-6H,1-2H2

InChI Key

HZJAKGSTEPVPNV-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C2CC2(Cl)Cl)C=O

Origin of Product

United States

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